molecular formula C9H14NO4P B14468574 Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]- CAS No. 66794-15-8

Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-

Cat. No.: B14468574
CAS No.: 66794-15-8
M. Wt: 231.19 g/mol
InChI Key: VEHRQPHSYMXVRM-UHFFFAOYSA-N
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Description

(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid is an organic compound that features both an amino group and a phosphonic acid group

Properties

CAS No.

66794-15-8

Molecular Formula

C9H14NO4P

Molecular Weight

231.19 g/mol

IUPAC Name

[1-amino-3-(4-hydroxyphenyl)propan-2-yl]phosphonic acid

InChI

InChI=1S/C9H14NO4P/c10-6-9(15(12,13)14)5-7-1-3-8(11)4-2-7/h1-4,9,11H,5-6,10H2,(H2,12,13,14)

InChI Key

VEHRQPHSYMXVRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CN)P(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Kabachnik-Fields Three-Component Reaction

The Kabachnik-Fields reaction is the most widely employed method for synthesizing α-aminophosphonic acids. This one-pot, three-component condensation involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite or phosphonic acid. For the target compound, the reaction proceeds as follows:

Reactants :

  • Amine: 2-Aminoethanol (ethanolamine) or its protected derivatives.
  • Carbonyl compound: 4-Hydroxybenzaldehyde.
  • Phosphorus reagent: Dialkyl phosphite (e.g., diethyl phosphite) or phosphorous acid (H₃PO₃).

Mechanism :

  • Imine Formation : 4-Hydroxybenzaldehyde reacts with ethanolamine to form a Schiff base intermediate.
  • Phosphorylation : The imine undergoes nucleophilic addition with the phosphorus reagent, yielding the α-aminophosphonate ester.
  • Hydrolysis : Acidic or basic hydrolysis converts the ester to the free phosphonic acid.

Optimization :

  • Catalysts : Diethylamine (5–40 mol%) enhances reaction rate and selectivity. Higher catalyst loading (40%) favors rearranged products but is avoidable with controlled conditions.
  • Solvent : Methanol or ethanol at reflux (60–80°C) ensures solubility and reactivity.
  • Protection of Hydroxyl Group : The 4-hydroxyphenyl group may require protection (e.g., as a methyl ether) to prevent side reactions during phosphorylation. Deprotection is achieved via acidic hydrolysis post-synthesis.

Yield : 60–75% after hydrolysis.

Pudovik Reaction

The Pudovik reaction, a two-component variant, involves the addition of a phosphorus nucleophile to an imine. While less common for aromatic systems, it offers stereochemical control for chiral α-aminophosphonates.

Reactants :

  • Pre-formed imine: Synthesized from 4-hydroxybenzaldehyde and ethanolamine.
  • Phosphorus reagent: Diethyl phosphite or H₃PO₃.

Mechanism :

  • Imine Preparation : 4-Hydroxybenzaldehyde and ethanolamine condense to form an imine.
  • Phosphite Addition : The imine undergoes nucleophilic attack by the phosphorus reagent, forming the α-aminophosphonate ester.

Challenges :

  • Steric Hindrance : Bulky substituents on the imine reduce reactivity.
  • Byproducts : Rearrangement products dominate with excess catalyst.

Yield : 50–65%.

Phosphorylation of Pre-Formed Amines

This method involves direct phosphorylation of a pre-synthesized aminobenzyl alcohol derivative.

Steps :

  • Synthesis of 2-Amino-1-(4-hydroxybenzyl)ethanol :
    • Reductive Amination : 4-Hydroxybenzaldehyde reacts with ethanolamine in the presence of NaBH₄ or NaCNBH₃.
    • Microbial Resolution : Asymmetric reduction using Rhodococcus spp. yields enantiomerically pure (R)- or (S)-isomers.
  • Phosphorylation :
    • Reagent : PCl₃ followed by oxidation or H₃PO₃ in acidic conditions.
    • Conditions : Reflux in toluene or dichloromethane (12–24 h).

Yield : 45–55%.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Reference
Kabachnik-Fields One-pot synthesis; scalable Requires hydroxyl protection 60–75%
Pudovik Stereochemical control Lower yields; rearrangement byproducts 50–65%
Phosphorylation of Amine Compatible with chiral starting materials Multi-step; moderate yields 45–55%

Structural and Reaction Insights

  • Hydroxyl Group Sensitivity : The 4-hydroxyphenyl group necessitates protection (e.g., methyl ether or acetate) during phosphorylation to prevent oxidation or side reactions.
  • Stereochemistry : Microbial resolution (e.g., Staphylococcus spp.) enables enantioselective synthesis of (R)- or (S)-isomers.
  • Phosphorus Reagents : H₃PO₃ provides higher regioselectivity compared to dialkyl phosphites.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce various functional groups at the hydroxyl position.

Scientific Research Applications

(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid involves its interaction with metal ions and biological molecules. The phosphonic acid group can form strong bonds with metal ions, making it effective as a chelating agent. Additionally, the amino and hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminoethyl)phosphonic acid
  • (3-Aminopropyl)phosphonic acid
  • ®-(1-Aminoethyl)phosphonic acid
  • (S)-(1-Aminoethyl)phosphonic acid

Uniqueness

(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid is unique due to the presence of both an amino group and a hydroxyl group on the phenyl ring, which allows for a diverse range of chemical reactions and interactions. This makes it particularly versatile for applications in various fields, including chemistry, biology, and medicine .

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